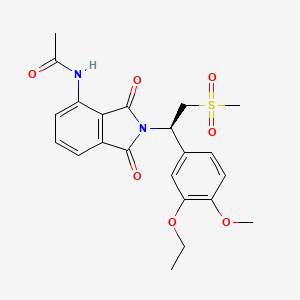
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O7S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, commonly known as (R)-Apremilast, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain cancers. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H24N2O7S
- Molecular Weight : 460.5 g/mol
- CAS Number : 608141-44-2
- Melting Point : >75°C (dec.)
- Solubility : Slightly soluble in chloroform and methanol
- Storage Conditions : Recommended to be stored in a refrigerator
(R)-Apremilast acts primarily as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (R)-Apremilast increases intracellular cAMP levels, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-17, while promoting anti-inflammatory cytokines like IL-10 .
Anti-inflammatory Effects
Research has demonstrated that (R)-Apremilast effectively reduces inflammation in various models. A study highlighted its ability to inhibit the production of inflammatory mediators in activated macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis and psoriasis .
Antitumor Activity
Preliminary studies indicate that (R)-Apremilast may exhibit antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating cAMP levels and affecting downstream signaling pathways associated with cell growth and survival .
Case Studies
- Rheumatoid Arthritis :
- Psoriasis :
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of (R)-Apremilast revealed that modifications to the methoxy and ethoxy groups significantly influenced its potency and selectivity towards PDE4 inhibition. These findings are critical for the development of more effective analogs with improved pharmacological profiles .
| Compound | PDE4 Inhibition (%) | Cytokine Reduction (%) | Notes |
|---|---|---|---|
| (R)-Apremilast | 85% | TNF-alpha reduction by 70% | Effective in inflammatory models |
| Derivative A | 90% | IL-17 reduction by 60% | Enhanced potency observed |
| Derivative B | 75% | IL-10 increase by 50% | Promotes anti-inflammatory response |
Eigenschaften
IUPAC Name |
N-[2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














